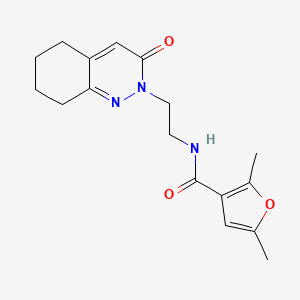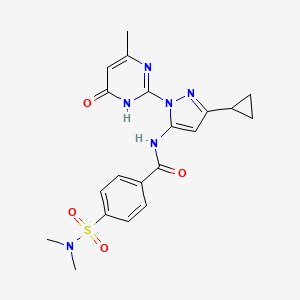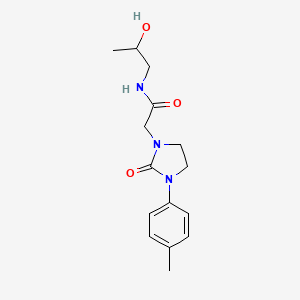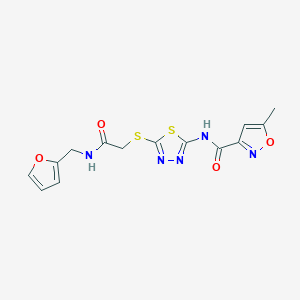![molecular formula C19H19N5OS B2393427 2-[6-(4-吡唑-1-基苯基)哒嗪-3-基]硫代-1-吡咯烷-1-基乙酮 CAS No. 1004186-14-4](/img/structure/B2393427.png)
2-[6-(4-吡唑-1-基苯基)哒嗪-3-基]硫代-1-吡咯烷-1-基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various biologically active derivatives.
Biology: The compound exhibits anti-inflammatory, antibacterial, antioxidant, and hypotensive activities.
Medicine: It has potential therapeutic applications due to its diverse biological activities.
作用机制
Target of Action
The primary targets of the compound “2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone” are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system . Derivatives of this system have been found to have a wide spectrum of biological activity .
Mode of Action
It is known that pyrazolylpyridazine derivatives can have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Given the biological activities of similar compounds, it may influence pathways related to inflammation, bacterial growth, oxidative stress, and blood pressure regulation .
Result of Action
Based on the activities of similar compounds, it may have effects such as reducing inflammation, inhibiting bacterial growth, neutralizing reactive oxygen species, and lowering blood pressure .
准备方法
The synthesis of 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone involves several steps. One common method includes the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene. For instance, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate to form the desired compound . The reaction conditions typically involve refluxing the mixture with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .
化学反应分析
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions: Typical reagents include aryl isocyanates, isothiocyanates, and hydrazides, with reaction conditions involving refluxing in anhydrous solvents like benzene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone can be compared with other similar compounds, such as:
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound also features a pyrazole and pyridazine ring system and exhibits similar biological activities.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
2,6-Di(pyrazol-1-yl)pyridine: This compound has a similar pyrazole-pyridine structure and is used in various chemical and biological applications.
属性
IUPAC Name |
2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(23-11-1-2-12-23)14-26-18-9-8-17(21-22-18)15-4-6-16(7-5-15)24-13-3-10-20-24/h3-10,13H,1-2,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOJCFDRSPWBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)
![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2393345.png)

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2393348.png)
![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2393350.png)
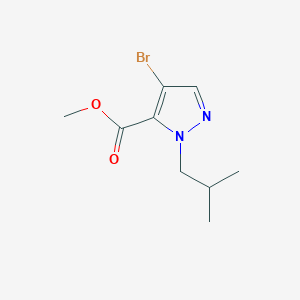
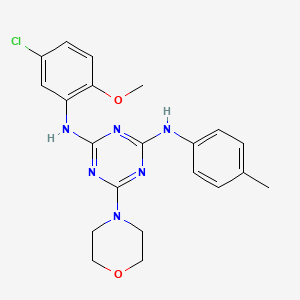
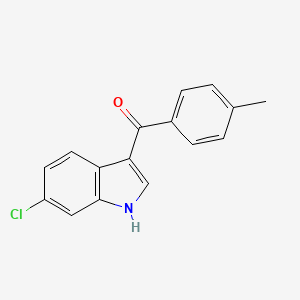
![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)
